molecular formula C20H14N6O B1188174 1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL

1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL

Cat. No.: B1188174
M. Wt: 354.4g/mol
InChI Key: KBVZHFRLONMXBB-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazinoindole core linked to a naphthalen-2-ol moiety, making it a subject of interest in the study of nonlinear optical materials and fluorescence probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL typically involves a multi-step process. One common method includes the condensation reaction between an aldehyde and a primary amine to form a Schiff base, followed by cyclization to introduce the triazinoindole structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H14N6O

Molecular Weight

354.4g/mol

IUPAC Name

1-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]naphthalen-2-ol

InChI

InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,27H,(H2,22,23,25,26)/b21-11+

InChI Key

KBVZHFRLONMXBB-SRZZPIQSSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3)O

Origin of Product

United States

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